N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide
Description
Structurally, it features:
- A pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1.
- A 3-methyl-1H-pyrazol-5-yl moiety linked to the pyrimidine core via a nitrogen atom.
- A 4-isopropoxybenzamide group attached to the pyrazole ring through an amide bond.
Crystallographic validation of its structure would likely employ software like SHELXL or WinGX for refinement and visualization .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c1-16(2)36-21-9-7-20(8-10-21)27(35)31-24-13-19(5)32-34(24)26-22-14-30-33(25(22)28-15-29-26)23-11-6-17(3)12-18(23)4/h6-16H,1-5H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEXEWXGATXNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- : The hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the pyrimidine core with a fused thienopyrimidine system. This modification introduces sulfur atoms, which may alter electronic properties and solubility. The synthesis yield (82%) suggests efficient reactivity under Vilsmeier–Haack conditions .
- : Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine feature imino or hydrazine substituents on the pyrimidine ring, which could modulate hydrogen-bonding interactions in biological targets .
Substituent Variations on Aromatic Rings
- : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide differs in the position of methyl groups (2,3- vs. 2,4-dimethylphenyl) and the alkoxy group (ethoxy vs. isopropoxy). Such changes can impact steric hindrance and metabolic stability; ethoxy groups are smaller and may reduce steric bulk compared to isopropoxy .
- : The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide incorporates a fluorinated chromenone system and a sulfonamide group. Fluorine atoms enhance electronegativity and bioavailability, while the chromenone moiety may target kinase enzymes .
Functional Group Impact on Bioactivity
- Amide vs. Sulfonamide: The target compound’s benzamide group contrasts with sulfonamide derivatives (e.g., in ).
- Alkoxy Group Size : Isopropoxy (target compound) vs. ethoxy () groups influence lipophilicity. Larger alkoxy groups (e.g., isopropoxy) may enhance membrane permeability but reduce aqueous solubility .
Key Research Findings and Implications
- Synthetic Flexibility : Pyrazolo[3,4-d]pyrimidines are synthetically versatile. For example, demonstrates isomerization pathways to access triazolopyrimidine derivatives, broadening structural diversity .
- Biological Relevance : Fluorinated and sulfonamide derivatives () highlight the importance of electronegative groups in enhancing target engagement, though metabolic stability may vary .
- Crystallographic Validation : Tools like SHELXL and WinGX ensure precise structural determination, critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
